molecular formula C12H16O3 B8432503 Ethyl 4-hydroxy-2-isopropylbenzoate

Ethyl 4-hydroxy-2-isopropylbenzoate

Cat. No.: B8432503
M. Wt: 208.25 g/mol
InChI Key: HFLZRHIRDWKGEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-hydroxy-2-isopropylbenzoate is a chemical compound of interest in organic synthesis and materials science research. It features both a phenolic hydroxyl group and a benzoate ester functional group, making it a potential versatile intermediate for the development of more complex molecules. Compounds with similar structural motifs, such as other substituted benzoate esters, are frequently investigated as monomers or building blocks in polymer chemistry . For instance, research into innovative dental materials has utilized methacrylate monomers derived from 4-isopropylbenzoic acid to create polymers with specific properties . This suggests that this compound could hold value for researchers developing new polymeric materials, where its structure could be incorporated into a polymer backbone or side chain. The isopropyl and ethyl ester groups on the aromatic ring may influence the thermal properties and solubility of the resulting materials. As a high-purity reagent, it is intended for use in laboratory research and development activities. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

ethyl 4-hydroxy-2-propan-2-ylbenzoate

InChI

InChI=1S/C12H16O3/c1-4-15-12(14)10-6-5-9(13)7-11(10)8(2)3/h5-8,13H,4H2,1-3H3

InChI Key

HFLZRHIRDWKGEJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)O)C(C)C

Origin of Product

United States

Scientific Research Applications

Antimicrobial Applications

Ethyl 4-hydroxy-2-isopropylbenzoate is widely recognized for its antimicrobial properties , making it a common preservative in food and cosmetic products. Its efficacy against various microorganisms has been documented in several studies.

Case Study: Antimicrobial Efficacy

In laboratory tests, ethylparaben demonstrated a Minimum Inhibitory Concentration (MIC) lower than standard antibiotics against pathogens such as Staphylococcus aureus and Escherichia coli. This suggests its potential as an effective preservative in formulations that require long shelf life without microbial contamination .

Pharmaceutical Applications

This compound serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for modifications that can lead to new therapeutic agents.

Case Study: Synthesis of Antimicrobial Agents

Research has shown that derivatives of ethylparaben can be synthesized to enhance antimicrobial activity. For instance, modifications to the hydroxyl group have resulted in compounds with improved efficacy against resistant bacterial strains .

Cosmetic Industry

In cosmetics, ethylparaben is utilized for its ability to inhibit microbial growth, thereby extending product stability and safety. It is particularly effective in formulations like lotions, creams, and shampoos.

Safety Assessment

A safety assessment conducted on alkyl benzoates, including ethylparaben, confirmed its safe use in cosmetic products at concentrations typically ranging from 0.5% to 1% .

Food Preservation

This compound is also employed as a food preservative due to its antimicrobial properties. It helps prevent spoilage and extends the shelf life of various food products.

Regulatory Status

The compound is approved for use in food products by several regulatory agencies, including the FDA and EFSA, which recognize its safety when used within recommended limits .

Data Tables

Application AreaSpecific UseEfficacy/Notes
AntimicrobialPreservative in cosmeticsEffective against Staphylococcus aureus
PharmaceuticalIntermediate for drug synthesisEnhances activity of derivatives
CosmeticMicrobial growth inhibitorSafe at concentrations of 0.5% - 1%
Food PreservationPrevents spoilageApproved by FDA and EFSA

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Substituents/Functional Groups Key Properties/Applications Reference
Ethyl 4-hydroxy-2-isopropylbenzoate C₁₂H₁₆O₃ -OH (para), -OCOOEt, -CH(CH₃)₂ (ortho) Moderate lipophilicity; SAR studies
Ethyl 4-methoxy-2-methylbenzoate C₁₁H₁₄O₃ -OCH₃ (para), -OCOOEt, -CH₃ (ortho) Higher stability; methoxy enhances π-π interactions
I-6473 (Ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) C₂₂H₂₃NO₄ -OCOOEt, -OCH₂Ph-(3-methylisoxazole) Bioactivity in kinase inhibition assays
Isopropyl 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate C₂₀H₂₁ClO₄ -Cl, -COO-iPr, -OPh-(4-chlorobenzoyl) High molecular weight (360.83 g/mol); agrochemical applications
Key Observations:
  • Substituent Effects: Hydroxyl vs. Methoxy: The hydroxyl group in this compound may enable hydrogen bonding, enhancing solubility in polar solvents compared to methoxy-substituted analogs like Ethyl 4-methoxy-2-methylbenzoate . Isopropyl vs.
  • Bioactivity: Compounds such as I-6473 (with a 3-methylisoxazole moiety) exhibit enhanced bioactivity in kinase inhibition studies due to heterocyclic interactions, a feature absent in this compound . The chlorobenzoyl group in Isopropyl 2-(4-(4-chlorobenzoyl)phenoxy)-2-methylpropanoate confers pesticidal properties, highlighting the role of halogenation in agrochemical design .
Notes:
  • Lipophilicity : this compound has a lower predicted LogP than I-6473, suggesting reduced membrane permeability but better aqueous compatibility .
  • Stability : Methoxy-substituted analogs (e.g., Ethyl 4-methoxy-2-methylbenzoate) are more stable under oxidative conditions due to the absence of a reactive hydroxyl group .

Q & A

Q. How should researchers select appropriate controls for bioactivity assays involving this compound?

  • Methodological Answer : Use structurally analogous controls (e.g., ethyl 4-hydroxybenzoate) to isolate the isopropyl group’s contribution. Include solvent-only controls (e.g., DMSO or ethyl alcohol) to rule out solvent interference. For in vitro assays, validate cell viability with MTT tests to ensure observed effects are compound-specific .

Advanced Research Questions

Q. How can computational modeling predict the metabolic pathways of this compound?

  • Methodological Answer : Employ density functional theory (DFT) to calculate bond dissociation energies for ester hydrolysis. Use molecular docking (e.g., AutoDock Vina) to simulate interactions with cytochrome P450 enzymes. Validate predictions with in vitro microsomal assays and LC-MS/MS metabolite profiling .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

  • Methodological Answer : For ambiguous NMR signals, apply NOESY to confirm spatial proximity of protons. If MS fragments conflict with expected cleavage patterns, use high-resolution Q-TOF-MS to distinguish isotopic patterns. Cross-validate with X-ray crystallography if single crystals are obtainable .

Q. How can researchers design experiments to investigate the compound’s structure-activity relationships (SAR)?

  • Methodological Answer : Synthesize derivatives with modifications to the hydroxyl, isopropyl, or ester groups. Test bioactivity in a panel of assays (e.g., antimicrobial, anti-inflammatory). Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity trends. Include steric maps (e.g., Taft parameters) to assess spatial effects .

Q. What ethical frameworks apply when publishing conflicting data on this compound’s pharmacological effects?

  • Methodological Answer : Disclose all raw data and experimental conditions (e.g., solvent purity, cell lines) to enable reproducibility. Follow COPE guidelines for addressing contradictions: perform independent replication, use blinded analysis, and discuss limitations in the discussion section. Avoid selective reporting of favorable results .

Data Analysis & Reporting

Q. What statistical methods are suitable for analyzing dose-response data in toxicity studies?

  • Methodological Answer : Fit sigmoidal curves using nonlinear regression (e.g., GraphPad Prism). Calculate EC₅₀/IC₅₀ with 95% confidence intervals. Use ANOVA with post-hoc Tukey tests for multi-group comparisons. Report effect sizes (e.g., Cohen’s d) to quantify biological significance .

Q. How should researchers document synthetic procedures to meet reproducibility standards?

  • Methodological Answer : Include detailed meta
  • Reagent grades : HPLC vs. technical grade solvents.
  • Equipment calibration : E.g., thermometer accuracy in reflux setups.
  • Ambient conditions : Humidity and temperature logs.
    Publish step-by-step protocols in supplemental materials with video demonstrations if applicable .

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